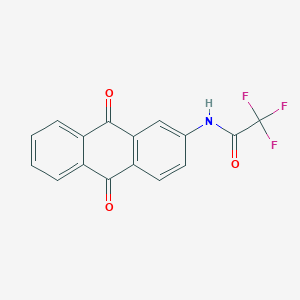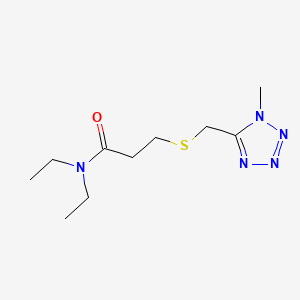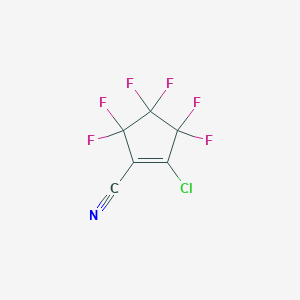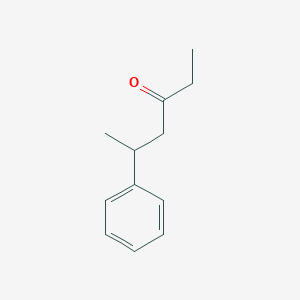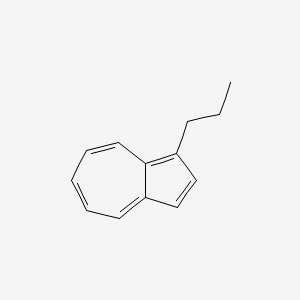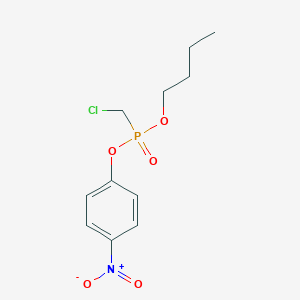
Butyl 4-nitrophenyl (chloromethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a butyl group, a nitrophenyl group, and a chloromethyl group attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with chloromethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom of chloromethylphosphonic dichloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Butyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phosphonate moiety can be oxidized to phosphonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Nucleophilic substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphonic acid derivatives.
科学研究应用
Butyl 4-nitrophenyl (chloromethyl)phosphonate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of butyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group of natural substrates, allowing the compound to act as a competitive inhibitor of enzymes like phosphatases. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Methyl 4-nitrophenyl (chloromethyl)phosphonate
- Ethyl 4-nitrophenyl (chloromethyl)phosphonate
- Propyl 4-nitrophenyl (chloromethyl)phosphonate
Uniqueness
Butyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and propyl analogs. The butyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
属性
CAS 编号 |
81260-41-5 |
|---|---|
分子式 |
C11H15ClNO5P |
分子量 |
307.67 g/mol |
IUPAC 名称 |
1-[butoxy(chloromethyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H15ClNO5P/c1-2-3-8-17-19(16,9-12)18-11-6-4-10(5-7-11)13(14)15/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
MGHLMAOUZOUYNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
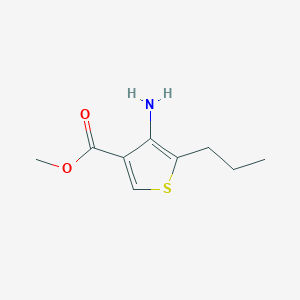
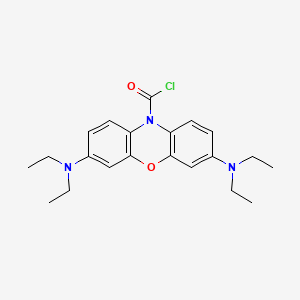
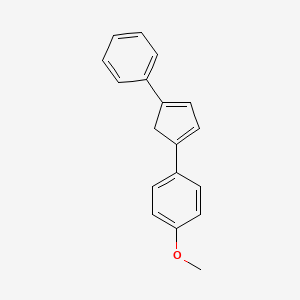
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
